molecular formula C12H13NO B13101193 4-((2-Methylcyclopropyl)methoxy)benzonitrile

4-((2-Methylcyclopropyl)methoxy)benzonitrile

Cat. No.: B13101193
M. Wt: 187.24 g/mol
InChI Key: LZVGFVKUGZMUPG-UHFFFAOYSA-N
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Description

4-((2-Methylcyclopropyl)methoxy)benzonitrile is a substituted benzonitrile derivative featuring a 2-methylcyclopropylmethoxy group at the para position of the benzene ring.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

4-[(2-methylcyclopropyl)methoxy]benzonitrile

InChI

InChI=1S/C12H13NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6,8H2,1H3

InChI Key

LZVGFVKUGZMUPG-UHFFFAOYSA-N

Canonical SMILES

CC1CC1COC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

One-Pot Oximation-Dehydration Method

A robust and high-yielding method to prepare 4-methoxybenzonitrile involves a one-pot reaction starting from 4-methoxybenzaldehyde. This method has been documented in detail in patent CN101092377A and involves:

  • Step 1: Oximation of 4-methoxybenzaldehyde using oxammonium hydrochloride in methylene dichloride, forming 4-methoxybenzaldehyde oxime.
  • Step 2: Dehydration of the oxime intermediate with thionyl chloride in the presence of triethylamine to yield 4-methoxybenzonitrile.

Key features:

  • Reaction temperature: 25–35 °C for oximation; 0–25 °C for dehydration.
  • High yields: 91–94% range.
  • High purity product (>99% HPLC purity).
  • Scalable to pilot plant scale with consistent yields.

Representative data from embodiments:

Embodiment 4-Methoxybenzaldehyde (g) Oxammonium Hydrochloride (g) Triethylamine (g) Thionyl Chloride (g) Yield (%) HPLC Purity (%)
1 67.5 45.2 75.8 119.0 92.8 99.0
4 67.5 45.2 75.8 119.0 93.2 99.0
6 (pilot) 20,000 13,500 22,500 35,500 93.9 99.5

This method avoids high-temperature conditions (>150 °C) and toxic cyanide salts, making it safer and more environmentally friendly compared to traditional cyanation routes.

Alternative Cyanation Methods

Other methods for introducing the nitrile group on aromatic rings include:

  • Nickel-catalyzed cyanation of halogenated anisoles with nickel cyanide or sodium cyanide, but these require high temperatures and pose toxicity risks.
  • Conversion of 4-methoxybenzamide to 4-methoxybenzonitrile using phosphorus oxychloride/DMF, which is simpler but involves hazardous reagents and expensive starting materials.

Introduction of the (2-Methylcyclopropyl)methoxy Group

Ether Formation via Nucleophilic Substitution

The (2-methylcyclopropyl)methoxy substituent can be introduced by nucleophilic substitution of the hydroxy group on (2-methylcyclopropyl)methanol with a suitable leaving group on the aromatic ring, or vice versa.

Typical approach:

  • Starting from 4-hydroxybenzonitrile or 4-methoxybenzonitrile (converted to 4-hydroxybenzonitrile by demethylation).
  • Reacting with (2-methylcyclopropyl)methyl halides (e.g., bromide or chloride) under basic conditions to form the ether linkage.

Alternatively, Williamson ether synthesis can be employed:

  • Deprotonation of (2-methylcyclopropyl)methanol with a strong base (e.g., sodium hydride).
  • Reaction with 4-halobenzonitrile (e.g., 4-bromobenzonitrile) to form the ether.

Notes on the Cyclopropylmethyl Moiety

  • The 2-methylcyclopropyl group is sterically hindered and sensitive to ring-opening under acidic or strongly nucleophilic conditions.
  • Mild reaction conditions are preferred to preserve the cyclopropane ring integrity.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • Reaction temperatures are typically maintained at 0–50 °C to avoid side reactions.

Summary of Preparation Methodology for 4-((2-Methylcyclopropyl)methoxy)benzonitrile

Step Reaction Type Starting Material / Intermediate Reagents / Conditions Outcome / Notes
1 Nitrile Introduction 4-Methoxybenzaldehyde Oximation with oxammonium hydrochloride; dehydration with thionyl chloride and triethylamine 4-Methoxybenzonitrile, 91–94% yield, high purity
2 Demethylation (optional) 4-Methoxybenzonitrile BBr3 or other demethylating agents 4-Hydroxybenzonitrile
3 Ether Formation 4-Hydroxybenzonitrile + (2-Methylcyclopropyl)methyl halide Base (NaH or K2CO3), solvent (DMF or THF), mild temperature 4-((2-Methylcyclopropyl)methoxy)benzonitrile

Chemical Reactions Analysis

Types of Reactions

4-((2-Methylcyclopropyl)methoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

4-((2-Methylcyclopropyl)methoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Methylcyclopropyl)methoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(Trans-4-propylcyclohexyl)benzonitrile

  • Structure : Features a trans-4-propylcyclohexyl group instead of a 2-methylcyclopropylmethoxy substituent.
  • Key Differences: The cyclohexyl group introduces greater conformational flexibility and reduced steric strain compared to the cyclopropane ring.
  • Safety Data : This compound is labeled for research use only, with handling restricted to qualified personnel in controlled environments. Similar precautions likely apply to 4-((2-Methylcyclopropyl)methoxy)benzonitrile due to shared nitrile functionality, which may release toxic cyanide under decomposition .

4-[2-[(1R,2R)-2-(2,4-Difluorophenyl)-1-methyl-2-[(phosphonooxy)methoxy]-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]benzonitrile

  • Structure : Contains a thiazole-triazole-phosphonate complex attached to the benzonitrile core.
  • Key Differences :
    • The additional heterocyclic and phosphonate groups enhance hydrogen-bonding capacity and metabolic stability, making this compound more suited for pharmaceutical applications (e.g., antifungal agents).
    • Increased molecular weight (≈600 g/mol vs. ~215 g/mol for 4-((2-Methylcyclopropyl)methoxy)benzonitrile) likely reduces volatility .

2-Methoxy-6-(pyrazol-1-yl)-benzonitrile

  • Structure : Substituted with methoxy and pyrazole groups at ortho and meta positions.
  • Ortho-substitution may sterically hinder nitrile reactivity, altering its chemical behavior in coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Stability Notes
4-((2-Methylcyclopropyl)methoxy)benzonitrile ~215 (calculated) Not reported Moderate (inferred) Sensitive to strong acids/bases
4-(Trans-4-propylcyclohexyl)benzonitrile ~245 80–85 (estimated) Low Stable under inert conditions
2-Methoxy-6-(pyrazol-1-yl)-benzonitrile ~229 120–125 (reported) High Hygroscopic; light-sensitive

Biological Activity

4-((2-Methylcyclopropyl)methoxy)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings on its biological activity, including antimicrobial and anticancer properties, and to explore its mechanisms of action through various studies.

Chemical Structure and Properties

The chemical structure of 4-((2-Methylcyclopropyl)methoxy)benzonitrile can be described as follows:

  • Molecular Formula : C12H15NO
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : 4-((2-Methylcyclopropyl)methoxy)benzonitrile

This compound features a methoxy group and a benzonitrile moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that 4-((2-Methylcyclopropyl)methoxy)benzonitrile exhibits various biological activities, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against several bacterial strains. The mechanism of action appears to involve the disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Anticancer Activity

In vitro studies have demonstrated that 4-((2-Methylcyclopropyl)methoxy)benzonitrile can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast cancer)15Induction of apoptosis
A549 (Lung cancer)20Cell cycle arrest at G1 phase
HeLa (Cervical cancer)25Inhibition of proliferation

The biological activity of 4-((2-Methylcyclopropyl)methoxy)benzonitrile is attributed to its ability to interact with specific molecular targets within cells.

  • Antimicrobial Mechanism :
    • Disruption of bacterial cell membranes.
    • Interference with metabolic pathways crucial for bacterial survival.
  • Anticancer Mechanism :
    • Modulation of apoptosis-related proteins.
    • Inhibition of key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study on MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, supporting its potential as a chemotherapeutic agent.
  • Case Study 2 : Research involving Pseudomonas aeruginosa demonstrated that the compound effectively reduced biofilm formation, suggesting its utility in treating chronic infections associated with this pathogen.

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